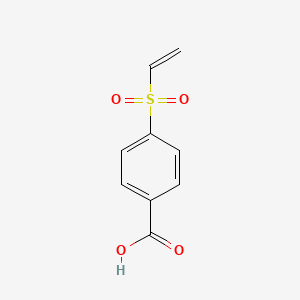

4-(Vinylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Sulfonamides, including derivatives of 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized using 4-aminobenzoic acid. These compounds exhibit antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Molecular Interactions and Complex Formation

- A study of the complex formed by mixing poly(4-vinyl pyridine) and 4-amino benzoic acid demonstrated that hydrogen bonds are formed between these components. This research provides insights into molecular interactions and the development of new materials (Acar & Tulun, 2001).

Chirality and Supramolecular Chemistry

- Research on 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid showed its ability to form supramolecular chiral hydrogen-bonded twin chains. This indicates its potential for creating structures with controlled chirality, which is significant in materials science and nanotechnology (Weckesser et al., 2001).

Polymerization and Material Science

- Benzoic acid derivatives, including vinylphenyl esters, have been used in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization. This application is critical in the field of polymer science and materials engineering (Mayershofer et al., 2006).

Photoredox Catalysis

- A sulfonylation reaction involving (vinylsulfonyl)benzene demonstrates the compound's reactivity under photoredox catalysis. This application is important in synthetic chemistry for the development of new chemical reactions (Wang et al., 2019).

Antifouling Coatings

- Studies on antifouling coatings incorporating benzoic acid have provided insights into controlled release and antifouling behavior. This research is relevant in marine and environmental applications (Weisman et al., 1992).

Chemical Functionalization

- Research on meta-C–H functionalization of benzoic acid derivatives, including the use of transition-metal catalysis, is significant in organic synthesis and drug development (Li et al., 2016).

Surface Science and Adsorption Studies

- The study of the adsorption of large organic molecules, including 4-trans-2-(pyrid-4-yl-vinyl) benzoic acid, on metal surfaces contributes to the understanding of molecular interactions in surface science (Weckesser et al., 1999).

Environmental Applications

- Research on the removal of heavy metals using membranes containing 4-amino benzoic acid highlights its potential in environmental cleanup and water treatment technologies (Nayak et al., 2017).

Catalysis and Synthesis

- Benzoic acid derivatives have been used in living cationic polymerization, demonstrating their utility in the synthesis of polymers with controlled properties (Kamigaito et al., 1992).

Safety and Hazards

Propiedades

IUPAC Name |

4-ethenylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBCTUERGUCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539217 |

Source

|

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95535-40-3 |

Source

|

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)